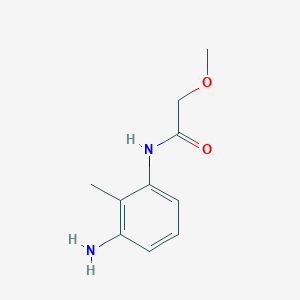

N-(3-Amino-2-methylphenyl)-2-methoxyacetamide

Description

N-(3-Amino-2-methylphenyl)-2-methoxyacetamide (CAS RN: 953719-01-2) is an acetamide derivative featuring a 3-amino-2-methylphenyl group linked to a 2-methoxyacetamide moiety. Its molecular formula is C₁₈H₂₂N₂O₂, with a molecular weight of 298.38 g/mol . The structure includes a methoxy group (-OCH₃) attached to the acetamide chain and a methyl substituent on the aromatic ring, which influences its physicochemical and biological properties.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-8(11)4-3-5-9(7)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPAVQXNHKIPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588357 | |

| Record name | N-(3-Amino-2-methylphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926215-70-5 | |

| Record name | N-(3-Amino-2-methylphenyl)-2-methoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926215-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Amino-2-methylphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 3-Amino-2-methylaniline: The aromatic amine substrate bearing the amino and methyl substituents on the phenyl ring.

- 2-Methoxyacetyl chloride: The acylating agent providing the methoxyacetamide moiety.

Reaction Conditions

- Solvent: Commonly inert organic solvents such as dichloromethane, tetrahydrofuran, or toluene are used to dissolve reactants and control reaction kinetics.

- Base: A tertiary amine base such as triethylamine or pyridine is employed to neutralize the hydrochloric acid generated during acylation.

- Temperature: The reaction is typically conducted at low to moderate temperatures (0–25 °C) to minimize side reactions and decomposition.

- Stoichiometry: Equimolar or slight excess of acyl chloride to amine ensures complete conversion.

Reaction Mechanism

The nucleophilic amino group of 3-amino-2-methylaniline attacks the electrophilic carbonyl carbon of 2-methoxyacetyl chloride, forming a tetrahedral intermediate. Subsequent elimination of chloride ion and proton transfer yields the amide product.

Detailed Preparation Method

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of 3-amino-2-methylaniline in dry dichloromethane | Ambient temperature, inert atmosphere (N2) | Ensures anhydrous conditions to prevent hydrolysis |

| 2 | Addition of triethylamine as acid scavenger | Slow addition under stirring | Prevents protonation of amine and neutralizes HCl |

| 3 | Dropwise addition of 2-methoxyacetyl chloride | 0–5 °C to control exotherm | Maintains reaction selectivity |

| 4 | Stirring for 2–4 hours at room temperature | Monitored by TLC or HPLC | Ensures complete reaction |

| 5 | Quenching with water and extraction | Separation of organic layer | Removes inorganic salts |

| 6 | Washing organic layer with dilute acid and brine | Removes residual amines and impurities | Improves purity |

| 7 | Drying over anhydrous sodium sulfate | - | Prepares for solvent removal |

| 8 | Concentration under reduced pressure | - | Isolates crude product |

| 9 | Purification by recrystallization or chromatography | Solvent: methanol/water or ethyl acetate/hexane | Yields pure this compound |

Comparative Table of Preparation Methods

| Method | Acylating Agent | Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acyl chloride method | 2-Methoxyacetyl chloride | Triethylamine | Dichloromethane | 0–25 °C | 75–90 | Most common, efficient |

| Carbodiimide coupling | 2-Methoxyacetic acid + DCC | None or base | Dichloromethane | Room temp | 70–85 | Milder, avoids acid chlorides |

| Mixed anhydride method | Mixed anhydride of 2-methoxyacetic acid | Triethylamine | Toluene | 0–25 °C | 65–80 | Less common, moderate yield |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-Amino-2-methylphenyl)-2-methoxyacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a biochemical probe.

- Used in the study of enzyme-substrate interactions.

Medicine:

- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

- Studied for its role in drug delivery systems.

Industry:

- Utilized in the production of specialty chemicals.

- Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can enhance its solubility and bioavailability. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Positional Isomers and Substituted Phenyl Analogs

Compounds with variations in substituent positions or aromatic systems exhibit distinct properties:

- Positional Effects: The placement of the amino and methoxy groups significantly alters hydrogen bonding and solubility.

- Substituent Bulk: Phenoxy derivatives like N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)acetamide introduce steric bulk, which may improve lipid solubility and membrane permeability but reduce aqueous solubility .

Alkoxy Chain Modifications

Heterocyclic and Complex Derivatives

- Heterocyclic Cores : Incorporation of benzooxazole or pyrimidine rings (e.g., ) can enhance binding to biological targets like kinases or enzymes, leveraging aromatic interactions .

Key Challenges and Contradictions

- Toxicity vs. Efficacy: Despite structural similarities, N-(3-Amino-4-methoxyphenyl)acetamide () has documented safety risks, emphasizing the need for tailored toxicological studies .

- Synthetic Complexity: Bulky substituents (e.g., phenoxy groups in ) may lower reaction yields due to steric hindrance, complicating large-scale synthesis .

Biological Activity

N-(3-Amino-2-methylphenyl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group and a methoxyacetamide moiety, which are crucial for its biological interactions. Its molecular formula is , with a molecular weight of approximately 218.24 g/mol. The presence of the amino group allows for hydrogen bonding, which is essential for enzyme interactions and receptor binding.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound may modulate various signaling pathways, impacting processes such as:

- Enzyme Inhibition : It can inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Interaction : The compound may bind to receptors that regulate cellular responses, influencing inflammation, cell proliferation, and apoptosis.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Investigations into its anticancer properties have shown potential in inhibiting tumor growth in vitro and in vivo models.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating immune responses .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

- Cancer Cell Proliferation Inhibition : In vitro assays on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 50 µM, suggesting a dose-dependent effect on cancer cell proliferation.

- Anti-inflammatory Mechanisms : Research indicated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-induced macrophages, highlighting its anti-inflammatory potential.

Q & A

Q. What are the common synthetic routes for N-(3-Amino-2-methylphenyl)-2-methoxyacetamide, and how are intermediates characterized?

- Answer: The compound can be synthesized via multi-step reactions starting from substituted anilines. For example, acylation of 3-amino-2-methylaniline with methoxyacetyl chloride in the presence of a base (e.g., potassium carbonate) in DMF yields the target acetamide . Intermediates are characterized using IR (to confirm amide C=O stretches at ~1667 cm⁻¹), ¹H NMR (e.g., methoxy protons at δ 3.8 ppm, methyl groups at δ 2.1–2.3 ppm), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns) . Enzymatic routes using acyl transferases (e.g., MsAcT) with methoxyacetate donors have also been explored but require optimization for enantioselectivity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Answer:

- IR Spectroscopy: Identifies key functional groups (amide C=O at ~1650–1680 cm⁻¹, NH stretching at ~3300–3500 cm⁻¹) .

- ¹H/¹³C NMR: Resolves methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and methyl groups (δ 2.1–2.3 ppm). ¹³C NMR confirms carbonyl carbons (δ ~170 ppm) .

- Mass Spectrometry (MS): Provides molecular weight validation (e.g., [M+H]+ peaks) and fragmentation patterns to confirm substituent placement .

Q. What safety protocols are essential when handling this compound?

- Answer: Refer to SDS guidelines for structurally similar acetamides:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine powders.

- Store in airtight containers away from oxidizers, as amino groups may react exothermically .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity in enzymatic synthesis of chiral methoxyacetamide derivatives?

- Answer:

- Enzyme Engineering: Modify acyl transferases (e.g., MsAcT) via directed evolution to enhance selectivity for (R)- or (S)-enantiomers .

- Substrate Engineering: Use chiral amines (e.g., 2-aminohexane) paired with enantioselective transaminases in a cascade reaction to pre-establish chirality before acylation .

- Reaction Monitoring: Employ chiral HPLC or polarimetry to track enantiomeric excess (ee) during synthesis and adjust conditions (pH, temperature) dynamically .

Q. What strategies mitigate byproduct formation during the condensation of substituted anilines with methoxyacetyl chloride?

- Answer:

- Controlled Reaction Conditions: Use inert atmospheres (N₂/Ar) to prevent oxidation of the amino group.

- Stepwise Additions: Add methoxyacetyl chloride dropwise at 0–5°C to minimize side reactions (e.g., over-acylation) .

- Purification Techniques: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the target compound from dimeric byproducts .

Q. How do structural modifications (e.g., methyl/methoxy positioning) influence the biological activity of this compound?

- Answer:

- Methyl Group Impact: The 2-methyl group on the phenyl ring enhances steric hindrance, potentially reducing off-target interactions in enzyme inhibition assays .

- Methoxy Positioning: 2-Methoxy substitution on the acetamide moiety improves solubility in polar solvents (e.g., DMSO/water mixtures), critical for in vitro bioactivity studies .

- Comparative Studies: Use SAR (Structure-Activity Relationship) models to correlate substituent positions with activity in assays (e.g., hypoglycemic or antimicrobial screens) .

Methodological Notes

- Contradictions in Evidence: Enzymatic synthesis () offers greener alternatives but struggles with low enantioselectivity compared to chemical methods (). Researchers must balance efficiency and selectivity based on application requirements.

- Data Gaps: Limited pharmacokinetic data exists for this compound. Future studies should address metabolic stability (e.g., liver microsome assays) and toxicity profiles (e.g., Ames test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.